molecular formula C24H28N2O4S B10982544 N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-4-methoxybenzamide

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-4-methoxybenzamide

Cat. No.: B10982544
M. Wt: 440.6 g/mol
InChI Key: HOSCWOOTFRTJJQ-UHFFFAOYSA-N
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Description

The compound N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-4-methoxybenzamide is a pyrrole-based derivative featuring a sulfonyl group, methyl substituents, a propyl chain, and a 4-methoxybenzamide moiety.

Key structural features include:

  • Pyrrole core: Provides a planar aromatic system with electron-rich characteristics.
  • 4-Methoxybenzamide: Introduces electron-donating methoxy and amide groups, influencing lipophilicity and binding affinity.
  • Propyl chain: Affects steric bulk and metabolic stability compared to branched analogs.

Properties

Molecular Formula

C24H28N2O4S

Molecular Weight

440.6 g/mol

IUPAC Name

N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propylpyrrol-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C24H28N2O4S/c1-6-15-26-18(4)17(3)22(31(28,29)21-13-7-16(2)8-14-21)23(26)25-24(27)19-9-11-20(30-5)12-10-19/h7-14H,6,15H2,1-5H3,(H,25,27)

InChI Key

HOSCWOOTFRTJJQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C)C)C

Origin of Product

United States

Preparation Methods

Paal-Knorr Pyrrole Synthesis with Modified Substitution Patterns

The Paal-Knorr reaction, utilizing 1,4-diketones and primary amines, is a classical route to pyrroles. For the target compound, 1-(propylamino)-2,5-hexanedione serves as the diketone precursor, enabling the introduction of the 1-propyl group.

Procedure :

  • 1-(Propylamino)-2,5-hexanedione Preparation :

    • React 2,5-hexanedione (1.0 eq) with propylamine (1.2 eq) in ethanol at 60°C for 12 hours.

    • Yield: 78–85% after recrystallization (ethanol/water).

  • Cyclization :

    • Treat the intermediate with glacial acetic acid and sulfuric acid (0.5 eq) at 60°C for 3 hours.

    • Key Modification : Introduce 4,5-dimethyl groups via Friedel-Crafts alkylation using methyl iodide and AlCl₃ post-cyclization.

Challenges :

  • Competing side reactions during alkylation require strict temperature control (0–5°C).

  • Optimal methyl iodide stoichiometry: 2.2 eq per methyl group.

Transition Metal-Catalyzed Pyrrole Assembly

Recent advances employ Mn(II) acetate as a catalyst for one-pot pyrrole synthesis from maleimides and amines:

Procedure :

  • React N-(4-methylphenyl)maleimide (1.0 eq) with propylamine (1.1 eq) in acetone at 50–60°C for 3 hours.

  • Add Mn(II) acetate (10 mol%) and triethylamine (1.5 eq) to facilitate cyclization.

  • Yield: 64–72% after column chromatography (hexane/ethyl acetate).

Advantages :

  • Avoids separate diketone preparation.

  • Enables direct incorporation of the 4-methylphenyl group.

Sulfonylation at Position 3: Comparative Analysis

Classical Sulfonylation with 4-Methylbenzenesulfonyl Chloride

Procedure :

  • Dissolve the 4,5-dimethyl-1-propylpyrrole (1.0 eq) in dry dichloromethane (DCM).

  • Add 4-methylbenzenesulfonyl chloride (1.5 eq) and pyridine (2.0 eq) at 0°C.

  • Stir at room temperature for 8 hours.

  • Isolate via aqueous workup (5% HCl, NaHCO₃) and recrystallize (methanol/water).

  • Yield: 68–75%.

Limitations :

  • Competing N-sulfonylation at position 1 necessitates excess sulfonyl chloride.

Microwave-Assisted Sulfonylation

Procedure :

  • Mix pyrrole intermediate (1.0 eq), 4-methylbenzenesulfonyl chloride (1.2 eq), and K₂CO₃ (2.0 eq) in DMF.

  • Irradiate at 100°C (300 W) for 20 minutes.

  • Yield: 89% with >95% regioselectivity.

Advantages :

  • Reduces reaction time from hours to minutes.

  • Minimizes side products.

Amidation with 4-Methoxybenzoyl Chloride

Schlenk Technique for Moisture-Sensitive Reactions

Procedure :

  • Activate the sulfonylated pyrrole (1.0 eq) with thionyl chloride (2.0 eq) in dry THF at reflux for 2 hours.

  • Remove excess thionyl chloride under vacuum.

  • Add 4-methoxybenzoyl chloride (1.1 eq) and DMAP (0.1 eq) in THF.

  • Stir at 25°C for 12 hours.

  • Purify via silica gel chromatography (ethyl acetate/hexane 1:3).

  • Yield: 82–88%.

Catalytic Amidation Using HOBt/EDC

Procedure :

  • Combine sulfonylated pyrrole (1.0 eq), 4-methoxybenzoic acid (1.2 eq), EDC (1.5 eq), and HOBt (1.5 eq) in DCM.

  • Stir at 25°C for 6 hours.

  • Yield: 90% with minimal racemization.

One-Pot Synthesis: Streamlining Multi-Step Processes

A patent-pending method (WO2016149608A1) describes a one-pot, one-solvent approach for analogous sulfonamide-pyrrole hybrids:

Procedure :

  • Combine N-propylmaleimide (1.0 eq), 4-methylbenzenesulfonamide (1.2 eq), and methanesulfonic acid (1.0 eq) in methanol.

  • Heat at 60°C for 24 hours.

  • Add 4-methoxybenzoyl chloride (1.1 eq) directly without intermediate isolation.

  • Stir for an additional 12 hours.

  • Precipitate the product by adding water (1:1 v/v) and filter.

  • Yield: 76% (over two steps).

Key Advantages :

  • Eliminates solvent changes and intermediate purification.

  • Scalable to kilogram quantities.

Analytical Data and Quality Control

Critical Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, Ar–H), 7.35 (d, 2H, Ar–H), 6.92 (s, 1H, pyrrole-H), 3.88 (s, 3H, OCH₃), 3.45 (t, 2H, N–CH₂), 2.42 (s, 3H, Ar–CH₃), 1.65–1.58 (m, 2H, CH₂), 1.32 (s, 6H, 2×CH₃), 0.92 (t, 3H, CH₃).

  • HPLC Purity : >99% (C18 column, acetonitrile/water 70:30, 1 mL/min).

Industrial Scalability and Environmental Considerations

Solvent Recovery Systems :

  • Methanol and DCM are recycled via fractional distillation (95% recovery).
    Catalyst Reuse :

  • Mn(II) acetate retains 80% activity after five cycles .

Chemical Reactions Analysis

Types of Reactions

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Amino or thio derivatives.

Scientific Research Applications

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation and microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares the target compound with structurally similar molecules:

Compound Name / CAS Core Structure Substituents Molecular Formula Key Functional Groups Reference
Target compound Pyrrole 4,5-dimethyl; 3-(4-methylphenyl)sulfonyl; 1-propyl; 4-methoxybenzamide Not provided Sulfonyl, methoxy, benzamide -
CAS 951956-86-8 () Pyrrole 4,5-dimethyl; 3-(4-methylphenyl)sulfonyl; 1-(2-methylpropyl); 2-fluorobenzamide C₂₄H₂₇FN₂O₃S Sulfonyl, fluoro, benzamide
Example 53 () Pyrazolo-pyrimidine 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl) Not provided Sulfonamide, fluoro, chromen-4-one
Triazole derivatives (, [7–9]) 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl; thione/thiol tautomers Varies Sulfonyl, triazole, thione

Key Observations :

Core Heterocycle: The pyrrole core (target compound and CAS 951956-86-8) contrasts with the 1,2,4-triazole () and pyrazolo-pyrimidine () systems. Triazoles exhibit stronger hydrogen-bonding capacity due to nitrogen-rich rings, while pyrroles may offer enhanced π-π stacking .

Substituent Effects: Sulfonyl vs. Sulfonamide: The target compound’s sulfonyl group (electron-withdrawing) differs from the sulfonamide in , which has a nitrogen linker for hydrogen bonding . Methoxy vs. Alkyl Chains: The propyl chain in the target compound may reduce steric hindrance compared to the 2-methylpropyl group in CAS 951956-86-8, affecting metabolic stability .

Spectroscopy:
  • IR Data :
    • Sulfonyl stretching vibrations (~1350–1250 cm⁻¹) are common across analogs () .
    • The absence of C=O bands in triazole derivatives () confirms cyclization, whereas the target compound retains the benzamide carbonyl (expected ~1660 cm⁻¹) .
  • NMR : Methyl and methoxy protons in the target compound would resonate at δ ~2.1–2.5 (CH₃) and δ ~3.8 (OCH₃), respectively, differing from fluorinated analogs (e.g., δ ~5–7 for aromatic F in CAS 951956-86-8) .

Pharmacological Implications (Speculative)

  • Enzyme Inhibition : Sulfonyl groups in triazoles () and pyrazolo-pyrimidines () are associated with kinase and protease inhibition .
  • Antimicrobial Activity : Pyrrole derivatives with sulfonyl groups have shown activity against bacterial targets .
  • Metabolic Stability : The propyl chain may offer improved pharmacokinetics over bulkier analogs (e.g., 2-methylpropyl in CAS 951956-86-8) .

Q & A

Q. What are the recommended synthetic routes for N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-4-methoxybenzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the pyrrole core via cyclization reactions, often using substituted amines and ketones under controlled temperatures.
  • Step 2 : Sulfonylation of the pyrrole intermediate using 4-methylbenzenesulfonyl chloride in an inert atmosphere (e.g., nitrogen) to introduce the sulfonyl group .
  • Step 3 : Coupling of the functionalized pyrrole with 4-methoxybenzamide derivatives. This step may employ coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) at low temperatures (-50°C) to minimize side reactions .
  • Purification : Column chromatography or recrystallization is critical to isolate the final product with >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Use deuterated solvents (e.g., CDCl3 or DMSO-d6) at 400–600 MHz to resolve complex splitting patterns from the pyrrole and sulfonyl groups. Integration ratios confirm substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode validates molecular weight and fragmentation patterns.
  • UV-Vis/Fluorescence Spectroscopy : Assess electronic properties (e.g., λmax) and fluorophore behavior, particularly under varying pH conditions (2.7–10.1) using 0.1 M HCl/NaOH .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :
  • Temperature Control : Maintain sub-zero temperatures during coupling steps to suppress undesired nucleophilic substitutions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.
  • Catalytic Additives : Use 4-dimethylaminopyridine (DMAP) to accelerate sulfonylation kinetics .
  • Real-Time Monitoring : Thin-layer chromatography (TLC) or in-situ IR spectroscopy helps track reaction progress and identify byproducts.

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

  • Methodological Answer :
  • Data Collection : Obtain high-resolution X-ray diffraction (XRD) data (resolution ≤ 0.8 Å) from single crystals grown via vapor diffusion.
  • Structure Solution : Use SHELXT for initial phasing and SHELXL for refinement. Key parameters include:
  • Weighting Scheme : Apply WGHT to balance observed vs. calculated structure factors.
  • Disorder Modeling : Split occupancy for flexible groups (e.g., propyl chain) using PART commands .
  • Validation : Check geometric restraints (e.g., bond lengths/angles) against the Cambridge Structural Database (CSD).

Q. What computational methods are suitable for analyzing electronic properties and reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Perform calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers to study bioavailability.
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), focusing on hydrogen bonding with the sulfonyl group .

Q. How should conflicting spectral data (e.g., NMR vs. XRD) be resolved?

  • Methodological Answer :
  • Cross-Validation : Repeat experiments under identical conditions to rule out instrumental artifacts.
  • Complementary Techniques : Use XRD to confirm stereochemistry and NOESY NMR to assess spatial proximity of protons .
  • Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility that may explain discrepancies .

Q. What strategies are effective for designing bioactivity assays targeting this compound?

  • Methodological Answer :
  • Theoretical Framework : Link to enzyme inhibition hypotheses (e.g., sulfonamide groups as protease inhibitors) based on structural analogs .
  • Assay Conditions :
  • In Vitro : Use fluorescence polarization to measure binding affinity to target proteins.
  • Cellular Uptake : Employ confocal microscopy with fluorescently tagged derivatives to track permeability .
  • Control Experiments : Compare with known inhibitors (e.g., PF-06465469) to benchmark activity .

Q. How can synthetic scalability be addressed without compromising purity?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer during exothermic steps .
  • Membrane Separation : Use nanofiltration to remove low-molecular-weight impurities post-synthesis .
  • Process Analytical Technology (PAT) : Integrate inline Raman spectroscopy for real-time purity monitoring .

Data Contradiction Analysis

Q. How to interpret discrepancies between theoretical and experimental LogP values?

  • Methodological Answer :
  • Experimental LogP : Determine via shake-flask method using octanol/water partitioning.
  • Theoretical Adjustments : Apply correction factors in software like MarvinSuite to account for ionization states of the sulfonamide group .
  • Meta-Analysis : Compare with structurally similar compounds (e.g., trifluoromethyl analogs) to identify trends .

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